

Validation of Tridecan-2-yl Sulfate Synthesis: A Spectroscopic Comparison Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tridecan-2-yl sulfate and its validation using modern spectroscopic techniques. It is designed to offer an objective comparison of synthetic methodologies and provide the detailed experimental data necessary for replication and validation in a research setting.

Comparative Analysis of Synthetic Routes

The synthesis of tridecan-2-yl sulfate can be approached through several methods, each with distinct advantages and disadvantages in terms of yield, purity, and scalability. The primary methods involve the sulfation of the parent alcohol, tridecan-2-ol. Below is a comparison of two common sulfating agents.



| Synthetic Method | Sulfating Agent | Typical Yield | Key Advantages | Key Disadvantages |
|---------------------|---|----------------------|---|--|
| Method A | Sulfur Trioxide Triethylamine Complex (SO3·NEt3) | Good to Excellent | Mild reaction conditions, high selectivity, minimizes by-product formation and positional isomerization.[1] | Reagent can be moisture- sensitive. |
| Method B | Chlorosulfonic Acid (CISO3H) | Moderate to Good | Readily available and cost- effective reagent. | Highly corrosive and reactive, can lead to side reactions and lower purity.[2] |

Experimental Protocols

Method A: Synthesis of Sodium Tridecan-2-yl Sulfate using Sulfur Trioxide Triethylamine Complex

This procedure is adapted from a general method for the synthesis of secondary alkyl sulfates and is favored for its mildness and high yield.[1]

Materials:

- Tridecan-2-ol
- Sulfur trioxide triethylamine complex (SO3·NEt3)
- Anhydrous Pyridine
- Sodium Bicarbonate (NaHCO3)
- · Diethyl Ether

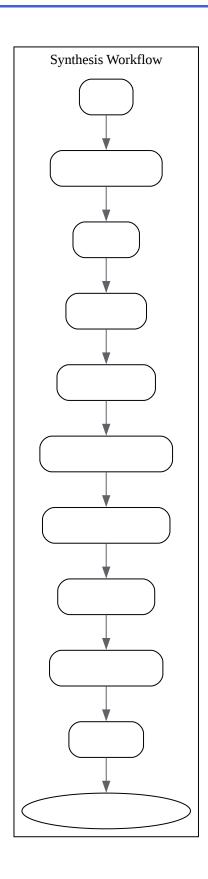


- Magnesium Sulfate (MgSO4)
- Sodium Hydroxide (NaOH)

Procedure:

- A solution of tridecan-2-ol (1 equivalent) in anhydrous pyridine is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- The solution is cooled to 0°C in an ice bath.
- Sulfur trioxide triethylamine complex (1.1 equivalents) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5°C.
- The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
- The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted three times with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tridecan-2-yl sulfate triethylammonium salt.
- The crude product is dissolved in a minimal amount of ethanol, and a solution of sodium hydroxide in ethanol is added to precipitate the sodium tridecan-2-yl sulfate.
- The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.





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Caption: Synthesis workflow for sodium tridecan-2-yl sulfate.



Spectroscopic Validation Data

The successful synthesis of tridecan-2-yl sulfate is confirmed through a combination of spectroscopic methods. Below are the expected data for the synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of the sulfate functional group.

| Functional Group | Expected Wavenumber (cm ⁻¹) | Intensity |
|--------------------------|---|---------------|
| S=O Stretch (asymmetric) | 1210 - 1260 | Strong |
| S=O Stretch (symmetric) | 1030 - 1080 | Strong |
| C-O Stretch | 950 - 1050 | Medium-Strong |
| C-H Stretch (alkane) | 2850 - 2960 | Strong |

Note: The presence of strong absorption bands in the 1210-1260 cm⁻¹ and 1030-1080 cm⁻¹ regions is highly indicative of the sulfate ester.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the overall structure of the molecule, including the position of the sulfate group.

¹H NMR (Expected Chemical Shifts in D₂O)



| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
|------------------------------------|-------------------------|--------------|-------------|
| CH-O-SO₃ | ~4.2 - 4.5 | m | 1H |
| CH₃ (on C2) | ~1.3 - 1.4 | d | 3H |
| CH ₂ (adjacent to CH-O) | ~1.5 - 1.7 | m | 2H |
| (CH ₂) ₉ | ~1.2 - 1.4 | m | 18H |
| CH₃ (terminal) | ~0.8 - 0.9 | t | 3H |

¹³C NMR (Expected Chemical Shifts in D₂O)

| Carbon | Chemical Shift (ppm) |
|---------------------------------|----------------------|
| C-O-SO ₃ | ~75 - 80 |
| C (adjacent to C-O) | ~35 - 40 |
| CH₃ (on C2) | ~20 - 25 |
| (CH ₂) ₉ | ~22 - 32 |
| CH₃ (terminal) | ~14 |

Note: The downfield shift of the proton and carbon at the C2 position is characteristic of the electron-withdrawing effect of the sulfate group.

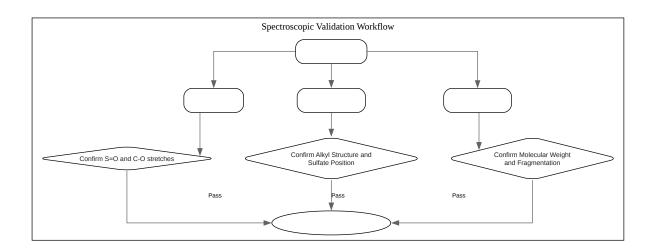
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.



| lon | Expected m/z | Notes |
|----------------------------------|--------------|---|
| [M-Na] ⁻ | 281.18 | Molecular ion (negative mode ESI) |
| [M-H] ⁻ | 281.18 | Molecular ion (negative mode ESI) |
| [HSO ₄] ⁻ | 97.0 | Characteristic fragment of sulfate esters |
| [SO ₃] ⁻ | 80.0 | Loss of oxygen from bisulfate |

Note: In electron ionization (EI) mode, the molecular ion may be weak or absent. Fragmentation often involves the loss of SO_3 or the entire sulfate group.



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Caption: Workflow for the spectroscopic validation of tridecan-2-yl sulfate.

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References

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